

X-ray crystallography of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Cat. No.: B1303682

[Get Quote](#)

A Comparative Crystallographic Analysis of S-(pyridin-2-yl) Benzothioate Derivatives

A detailed examination of the solid-state structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate, and S-(pyridin-2-yl) 4-methoxybenzothioate reveals the influence of para-substituents on their crystal packing and molecular conformation. This guide provides a comparative overview of their crystallographic data, experimental protocols for their structural determination, and a visualization of the synthetic and analytical workflow.

This analysis focuses on a series of three S-(pyridin-2-yl) benzothioate derivatives, which, while not direct derivatives of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," share a core pyridinyl-aromatic scaffold, making them relevant analogs for understanding structure-property relationships in this class of compounds. The selected compounds are S-(pyridin-2-yl) 4-nitrobenzothioate (Compound 1), S-(pyridin-2-yl) 4-methylbenzothioate (Compound 2), and S-(pyridin-2-yl) 4-methoxybenzothioate (Compound 3). The variation in the para-substituent on the benzoate ring (nitro, methyl, and methoxy) provides a valuable opportunity to compare the effects of electron-withdrawing and electron-donating groups on the resulting crystal structures.

Comparative Crystallographic Data

The crystallographic data for the three analogous compounds are summarized in the table below, highlighting the key parameters that define their solid-state structures. These

parameters were determined by single-crystal X-ray diffraction.[1][2][3][4]

| Parameter | S-(pyridin-2-yl) 4-nitrobenzothioate (1) | S-(pyridin-2-yl) 4-methylbenzothioate (2) | S-(pyridin-2-yl) 4-methoxybenzothioate (3) |
|--------------------------|--|---|--|
| Chemical Formula | C12H8N2O3S | C13H11NOS | C13H11NO2S |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pna21 | P-1 | P21/c |
| a (Å) | 12.6674(19) | 3.85728(9) | 5.9308(2) |
| b (Å) | 7.2173(11) | 10.62375(19) | 10.9695(3) |
| c (Å) | 11.5877(14) | 12.8625(2) | 14.7966(4) |
| α (°) | 90 | 91.722(2) | 90 |
| β (°) | 97.203(13) | 91.722(2) | 98.6180(10) |
| γ (°) | 90 | 91.722(2) | 103.8180(10) |
| Volume (Å ³) | 1050.9(3) | 525.95(2) | 900.07(5) |
| Z | 4 | 2 | 4 |

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of the compared compounds are detailed below.

Synthesis of S-(pyridin-2-yl) Benzothioate Derivatives:

The synthesis of the title compounds was achieved through a condensation reaction.[5] A general procedure involves the reaction of the corresponding 4-substituted benzoyl chloride with 2-mercaptopyridine in the presence of a base. For instance, the synthesis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde involved a Perkin condensation between 2-methylpyridine and p-terephthaldehyde.[5]

Single-Crystal X-ray Diffraction:

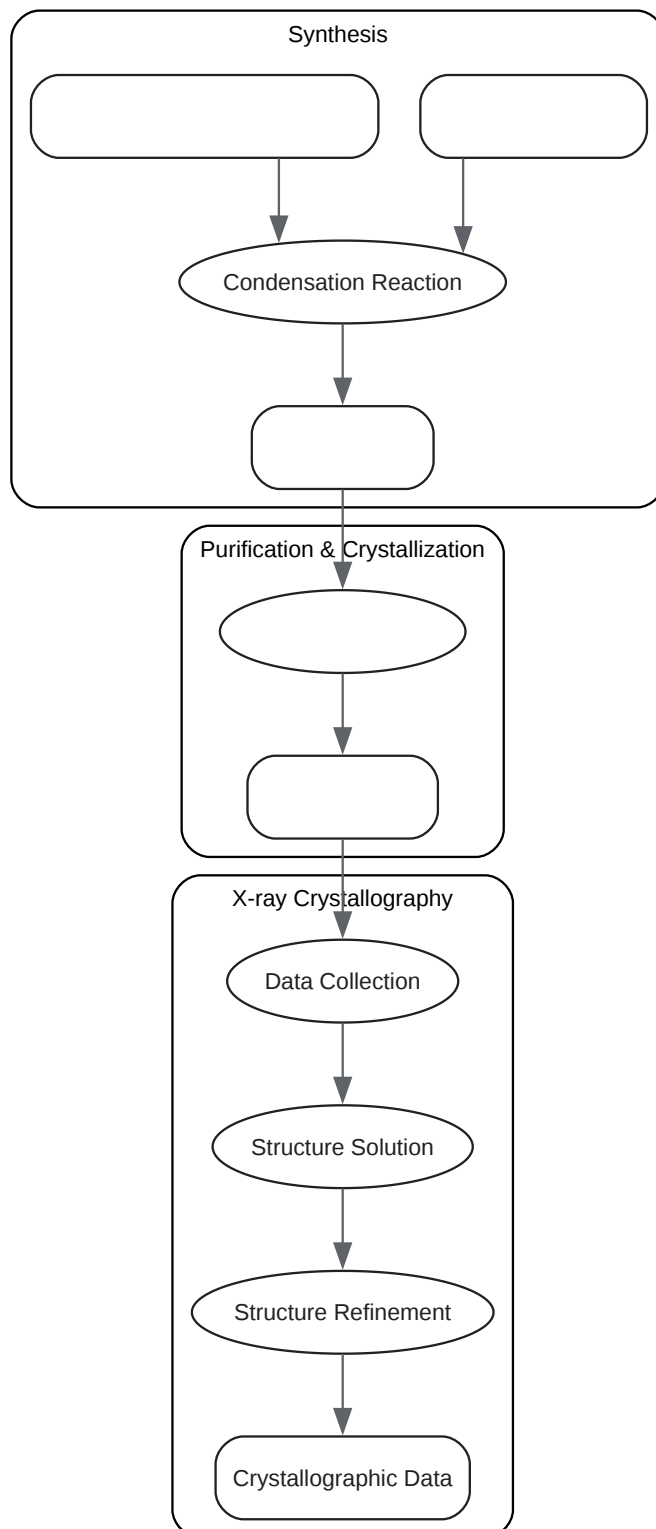
High-quality single crystals of each compound were selected for X-ray diffraction analysis. The general workflow for data collection and structure refinement is as follows:

- **Crystal Mounting:** A suitable single crystal of the compound was mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).^[6] Data collection was typically performed using ω and ϕ scans.
- **Data Reduction:** The collected diffraction data were processed, which includes cell refinement and data reduction.
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F^2 .^[6] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

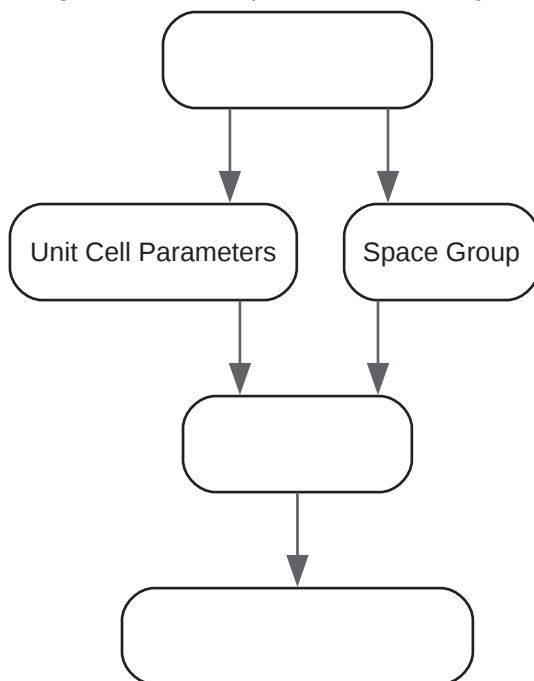
Visualizing the Workflow

The following diagrams illustrate the general workflow from the synthesis of the compounds to the final crystallographic analysis.

Synthesis and Crystallographic Analysis Workflow



Logical Relationship of Structural Analysis



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate and S-(pyridin-2-yl) 4-methoxybenzothioate: building blocks for low-symmetry multifunctional tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- To cite this document: BenchChem. [X-ray crystallography of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303682#x-ray-crystallography-of-methyl-4-5-amino-2-pyridinyl-benzenecarboxylate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com